molecular formula C14H28O B1197950 2-Tetradecanone CAS No. 2345-27-9

2-Tetradecanone

Cat. No.: B1197950
CAS No.: 2345-27-9
M. Wt: 212.37 g/mol
InChI Key: POQLVOYRGNFGRM-UHFFFAOYSA-N
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Description

2-Tetradecanone, also known as tetradecan-2-one, is an organic compound with the molecular formula C14H28O. It is a ketone, characterized by a carbonyl group (C=O) attached to a carbon chain. This compound is often found in various natural sources and has a range of applications in different fields.

Scientific Research Applications

2-Tetradecanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: this compound is used in the fragrance industry due to its pleasant odor and in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tetradecanone can be synthesized through several methods. One common approach involves the oxidation of 2-tetradecanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method includes the Friedel-Crafts acylation of dodecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-tetradecanol. This process involves heating the alcohol in the presence of a dehydrogenation catalyst, such as copper or zinc oxide, to yield the desired ketone.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids. For example, oxidation with strong oxidizing agents like potassium permanganate can convert it into tetradecanoic acid.

    Reduction: The compound can be reduced to 2-tetradecanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

    Oxidation: Tetradecanoic acid

    Reduction: 2-Tetradecanol

    Substitution: Various substituted ketones depending on the nucleophile used

Comparison with Similar Compounds

    2-Dodecanone: A ketone with a shorter carbon chain, having similar chemical properties but different physical characteristics.

    2-Hexadecanone: A ketone with a longer carbon chain, exhibiting similar reactivity but differing in solubility and melting point.

Uniqueness of 2-Tetradecanone: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it versatile for various applications, balancing solubility, volatility, and reactivity.

Properties

IUPAC Name

tetradecan-2-one
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InChI

InChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h3-13H2,1-2H3
Source PubChem
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InChI Key

POQLVOYRGNFGRM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCC(=O)C
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Molecular Formula

C14H28O
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DSSTOX Substance ID

DTXSID10177999
Record name Tetradecan-2-one
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Molecular Weight

212.37 g/mol
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Physical Description

Melting point = 35.5 deg C; [ChemSampCo MSDS], Solid
Record name 2-Tetradecanone
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Boiling Point

279.00 to 280.00 °C. @ 760.00 mm Hg
Record name 2-Tetradecanone
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CAS No.

2345-27-9
Record name 2-Tetradecanone
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Melting Point

33 - 34 °C
Record name 2-Tetradecanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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